N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Key structural features include:
- Methylsulfanyl substituent at position 2: Enhances lipophilicity and modulates electronic effects.
- 7-oxo group: Introduces polarity and hydrogen-bonding capacity.
- Acetamide side chain: Linked to a 3,4-dimethylphenyl group, which may influence target binding and pharmacokinetics.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-9-4-5-11(6-10(9)2)18-12(21)7-20-8-17-14-13(15(20)22)24-16(19-14)23-3/h4-6,8H,7H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRCHAETONSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylaniline, methylthiourea, and other reagents. The synthesis may involve:
Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo[4,5-d]pyrimidine Derivatives
(a) 7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine ()
- Structure : Features a 7-phenyl group and 5-thioxo substituent instead of methylsulfanyl.
- Synthesis : Microwave-assisted or conventional heating in DMF with glacial acetic acid yields derivatives like 19 and 20 (Scheme 7, Table 1) .
- Key Differences: The phenyl group at position 7 may enhance π-π stacking interactions compared to the dimethylphenyl group in the target compound.
(b) Ethyl 2-(Substituted-benzylidene)-thiazolo[3,2-a]pyrimidine (–9)
- Structure : Thiazolo[3,2-a]pyrimidine core with benzylidene and carboxylate substituents.
- Crystallography : Single-crystal studies reveal planar geometries and intermolecular hydrogen bonding, critical for stability .
- Key Differences :
- The [3,2-a] fusion alters ring strain and electronic distribution versus [4,5-d].
- Carboxylate esters introduce solubility differences compared to acetamide side chains.
Pyrimidine-Acetamide Derivatives
(a) 2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Structure : Simplified pyrimidine core lacking thiazole fusion.
- Physicochemical Data :
- Key Differences :
- Absence of thiazole ring reduces molecular complexity and polar surface area.
- Dichlorophenyl group increases electronegativity versus dimethylphenyl.
(b) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(cyclopenta-thieno-pyrimidinyl)sulfanyl]acetamide ()
- Structure: Cyclopenta-thieno-pyrimidine fused core with a benzodioxin acetamide.
- Benzodioxin moiety offers metabolic stability but reduces hydrophobicity compared to dimethylphenyl.
Substituent Effects on Bioactivity and Stability
- Methylsulfanyl vs. Thioxo : Methylsulfanyl (target compound) provides moderate electron-withdrawing effects, whereas thioxo () enhances electrophilicity, impacting reactivity in nucleophilic environments .
- Dimethylphenyl vs.
- Acetamide Side Chains : N-Aryl acetamides (e.g., ) improve solubility and bioavailability compared to ester-linked analogs (–9) .
Biological Activity
N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial and antitumor effects, as well as its mechanism of action.
Chemical Structure
The compound can be structurally represented as follows:
Antibacterial Activity
Research indicates that derivatives of thiazolo[4,5-d]pyrimidinones exhibit significant antibacterial properties. Specifically, compounds with a methylsulfanyl group have shown broad-spectrum activity against various bacterial strains. In a study focused on similar thiazole derivatives, it was found that the presence of electron-withdrawing groups on the phenyl ring enhanced antibacterial potency. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating promising antitubercular activity .
- Mechanism of Action : The compound inhibits leucyl-tRNA synthetase, which is crucial for bacterial protein synthesis .
Antitumor Activity
In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential:
- Cell Lines Tested : Various studies have reported on the anticancer activity against human cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).
- Results : The compound exhibited a significant reduction in cell viability in Caco-2 cells (39.8% viability compared to untreated controls) and showed moderate activity against A549 cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Methylsulfanyl Group | Enhances antibacterial and antitumor activity |
| Electron-Withdrawing Substituents | Increases potency against bacterial strains |
| Flexible Side Chains | Critical for maintaining activity against resistant strains |
Case Studies
- Antibacterial Study : A series of thiazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The presence of a 4-methoxyphenyl group significantly increased antibacterial effects compared to other substituents .
- Antitumor Study : Compounds similar to this compound were tested for cytotoxicity in Caco-2 cells. Results indicated that modifications leading to increased hydrophobicity improved anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
